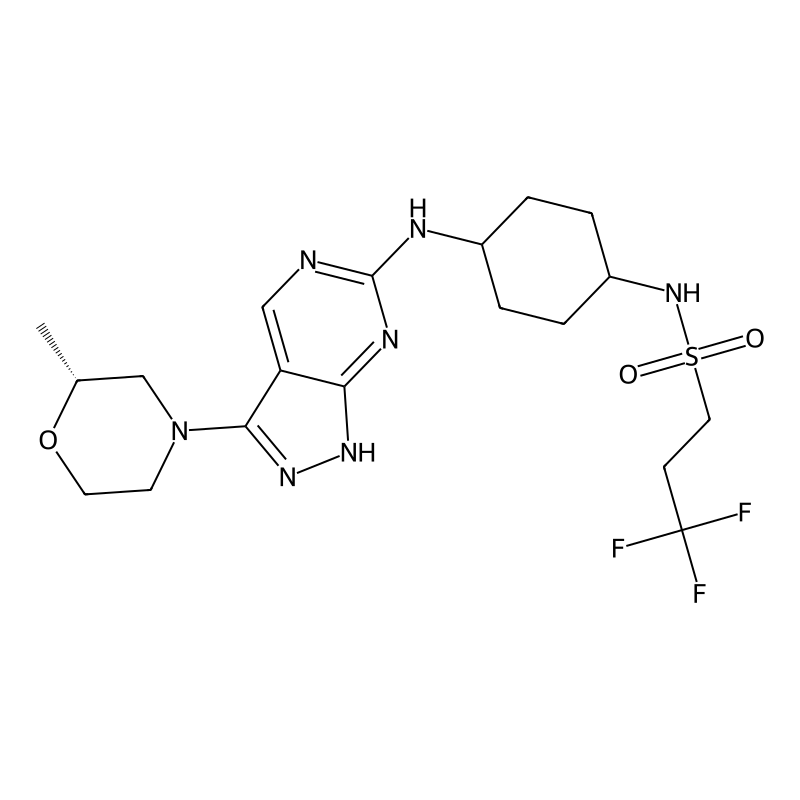

3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide is a complex organic compound characterized by its trifluoromethyl group and sulfonamide functionality. It features a unique molecular structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, particularly in inhibiting certain enzymes and pathways within cellular systems. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications.

- Nucleophilic substitutions: The sulfonamide group can be modified by nucleophiles, potentially altering its biological activity.

- Hydrolysis: Under acidic or basic conditions, the sulfonamide bond may hydrolyze, leading to the release of the amine component.

- Reductive amination: The compound can react with aldehydes or ketones to form new amines, expanding its chemical versatility.

The biological activity of 3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide is primarily attributed to its ability to inhibit specific protein kinases. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation and survival. Studies have shown that compounds with similar structures exhibit anti-cancer properties by interfering with the growth of tumor cells and enhancing apoptosis.

Synthesis of this compound typically involves multi-step organic reactions:

- Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the morpholine moiety: This step often involves nucleophilic substitution where a morpholine derivative reacts with an activated halide.

- Sulfonamide formation: The final step generally involves reacting an amine with a sulfonyl chloride or sulfonic acid to yield the sulfonamide structure.

Each step requires careful control of reaction conditions to ensure high yields and purity.

The primary applications of 3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide include:

- Pharmaceutical development: As a potential therapeutic agent targeting specific kinases involved in cancer and other diseases.

- Research tool: Used in studies examining kinase signaling pathways and their implications in various biological processes.

Interaction studies have indicated that this compound can effectively bind to specific protein targets within cells. These interactions often lead to downstream effects on cell signaling pathways. For instance, studies involving enzyme assays have demonstrated that it can inhibit kinase activity at nanomolar concentrations. Additionally, binding affinity studies using surface plasmon resonance or similar techniques could provide insights into its mechanism of action.

Several compounds exhibit structural similarities to 3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-amine | Structure | Lacks trifluoromethyl group; focused on pyrazolo-pyrimidine activity |

| 5-(trifluoromethyl)benzamide | Structure | Contains trifluoromethyl but lacks the complex morpholine structure |

| 1H-pyrazolo[3,4-b]pyridine derivatives | Varies | Similar core structure but different substituents affecting biological activity |

Uniqueness

The uniqueness of 3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide lies in its trifluoromethyl substitution combined with a morpholine ring and a complex sulfonamide linkage. This combination enhances its pharmacokinetic properties and potential selectivity for specific targets compared to simpler analogs.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Wyllie S, Thomas M, Patterson S, Crouch S, De Rycker M, Lowe R, Gresham S,